

(4-Chlorophenyl)acetaldehyde chemical properties

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Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734

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An In-Depth Technical Guide to the Chemical Properties and Applications of **(4-Chlorophenyl)acetaldehyde**

Introduction

(4-Chlorophenyl)acetaldehyde is a pivotal aromatic aldehyde that serves as a versatile intermediate in a multitude of synthetic applications. Characterized by a chlorinated phenyl ring attached to an acetaldehyde moiety, this compound's unique electronic and steric properties make it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and various fine chemicals.^[1] Its reactivity, driven by both the aldehyde functional group and the activated aromatic ring, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and handling protocols, designed for researchers, chemists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. **(4-Chlorophenyl)acetaldehyde** typically presents as a white to light yellow semi-solid or a colorless to pale yellow liquid, a state dependent on ambient temperature and purity.^{[1][2]} Its limited solubility in water is contrasted by good solubility in common organic solvents like ethanol and ether, a direct consequence of its hydrophobic chlorophenyl structure.^[2]

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	4251-65-4	[3][4]
Molecular Formula	C ₈ H ₇ ClO	[1][3][4]
Molecular Weight	154.59 g/mol	[3][4]
Appearance	White to light yellow semi-solid; Colorless to pale yellow liquid	[1][2][5]
Boiling Point	~235.8°C at 760 mmHg	[3][6][7]
Melting Point	19.80°C (Predicted); 87-88°C (in Benzene)	[6][7]
Density	~1.2 g/cm ³	[7]
Solubility	Limited in water; Soluble in ethanol, ether	[2]
Refractive Index	~1.534	[7]
Flash Point	~106.3°C	[7]

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any chemical intermediate. For **(4-Chlorophenyl)acetaldehyde**, identity and purity are typically confirmed using a suite of spectroscopic techniques. Commercial suppliers often guarantee a purity of ≥95% or ≥98%, confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] Further characterization is achieved through High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Infrared (IR) spectroscopy, which provide orthogonal data to validate the compound's structure and integrity.

The causality for employing multiple techniques lies in the principle of self-validating systems. While NMR provides the primary structural map, HPLC can resolve impurities that may be invisible to NMR. Mass spectrometry confirms the molecular weight and fragmentation pattern,

offering definitive proof of the molecular formula. This multi-faceted approach ensures the reliability of the material for downstream applications where purity is paramount.

Chemical Reactivity and Synthetic Applications

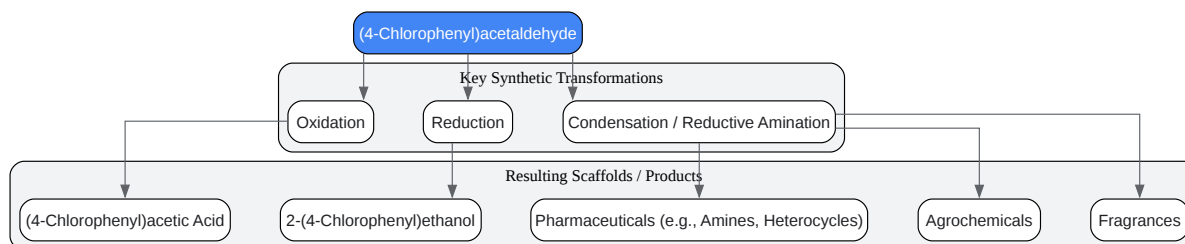
The synthetic versatility of **(4-Chlorophenyl)acetaldehyde** stems from the reactivity of its two key functional components: the aldehyde group and the chlorophenyl ring.^{[2][5]}

- **Aldehyde Group Reactivity:** The aldehyde is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to form (4-chlorophenyl)acetic acid or reduced to yield 2-(4-chlorophenyl)ethanol. Its most significant utility is in condensation reactions (e.g., Aldol, Knoevenagel) and reductive aminations to form substituted amines, which are common scaffolds in pharmaceutical agents.
- **Chlorophenyl Ring Reactivity:** The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, but its presence offers a site for nucleophilic aromatic substitution under specific conditions or for cross-coupling reactions (e.g., Suzuki, Heck) if further functionalized.

This dual reactivity makes it a valuable precursor in several key industries:

- **Pharmaceutical Development:** It is a crucial intermediate for synthesizing compounds targeting neurological disorders and for creating novel anti-inflammatory and antimicrobial agents.^[1]
- **Agrochemicals:** The compound is used in the development of more effective pesticides and herbicides.^[1]
- **Fine Chemicals:** It serves as a building block in the production of specialty aromatic compounds used in fragrances and flavorings.^[1]

Diagram 1: Role as a Central Synthetic Intermediate



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Caption: Synthetic pathways from **(4-Chlorophenyl)acetaldehyde**.

Exemplary Experimental Protocol: Reductive Amination

To illustrate its practical use, this section provides a representative, step-by-step protocol for a reductive amination reaction, a cornerstone of drug discovery for synthesizing secondary amines.

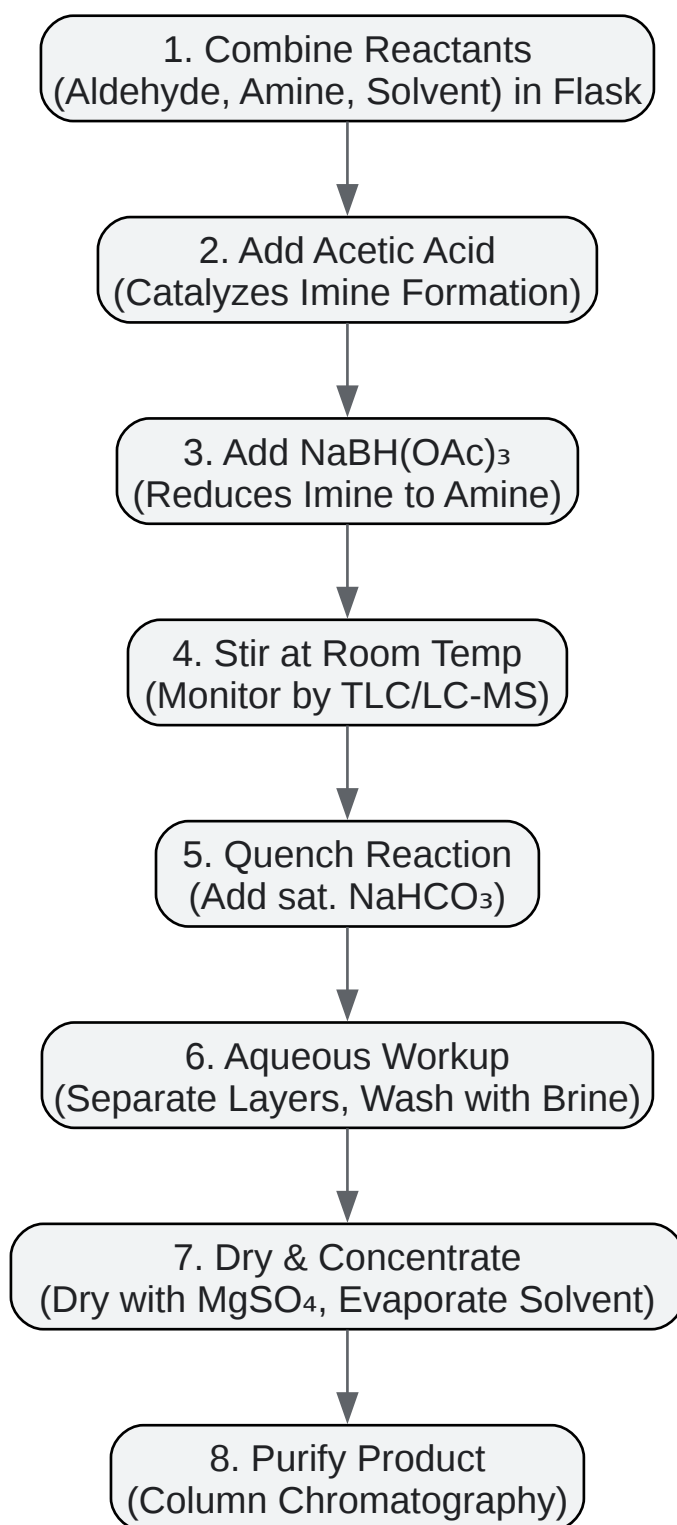
Objective: To synthesize N-benzyl-2-(4-chlorophenyl)ethan-1-amine from **(4-Chlorophenyl)acetaldehyde** and benzylamine.

Materials:

- **(4-Chlorophenyl)acetaldehyde** (1.0 eq)
- Benzylamine (1.05 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM) (Anhydrous)

- Acetic Acid (catalytic amount)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen line

Workflow Diagram



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Caption: Workflow for a typical reductive amination experiment.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add **(4-Chlorophenyl)acetaldehyde** and anhydrous DCM. Begin stirring.
- **Imine Formation:** Add benzylamine to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is crucial for the subsequent reduction. Allow the mixture to stir for 20-30 minutes at room temperature.
- **Reduction:** Carefully add sodium triacetoxyborohydride in portions. This reducing agent is chosen for its mildness and selectivity for imines over aldehydes, preventing significant reduction of the starting material. An exothermic reaction may be observed; control addition rate to maintain temperature.
- **Monitoring:** Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
- **Workup & Extraction:** Once complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
- **Washing and Drying:** Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure secondary amine product.

Safety, Handling, and Storage

Proper handling of **(4-Chlorophenyl)acetaldehyde** is essential due to its hazardous nature. It is classified as harmful if swallowed and causes skin and serious eye irritation.^{[7][8][9]} It may also cause respiratory irritation.^{[7][8][9]}

Table 2: GHS Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[6][7][8]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/eye protection/face protection P301+P317: IF SWALLOWED: Get medical help P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7][10]

Handling:

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][10]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][9]
- Avoid contact with skin and eyes.[10] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][10]
- For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.
- Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

(4-Chlorophenyl)acetaldehyde is a high-value chemical intermediate whose utility is rooted in its distinct physicochemical properties and predictable reactivity. Its role as a foundational building block in the pharmaceutical, agrochemical, and fine chemical industries is well-established. For the research and development professional, a comprehensive understanding of its characteristics, from spectroscopic data and synthetic potential to critical safety protocols, is indispensable for leveraging this compound effectively and safely in the pursuit of novel chemical innovation.

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